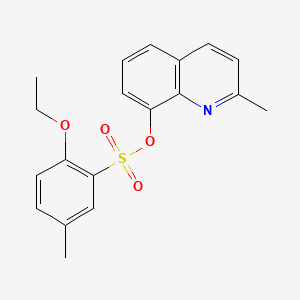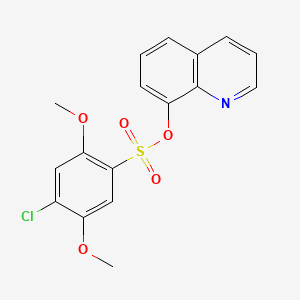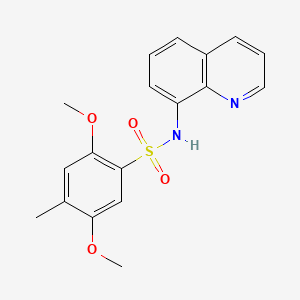
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2-ethoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The benzenesulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-8-quinolinol
- 8-Hydroxyquinoline
- 5-Chloro-8-quinolinol
Uniqueness
2-Methyl-8-quinolinyl 2-ethoxy-5-methylbenzenesulfonate is unique due to the presence of both the quinoline and benzenesulfonate groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. The ethoxy group also adds to its uniqueness by influencing its reactivity and solubility.
Eigenschaften
Molekularformel |
C19H19NO4S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) 2-ethoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO4S/c1-4-23-16-11-8-13(2)12-18(16)25(21,22)24-17-7-5-6-15-10-9-14(3)20-19(15)17/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
INEUVURWRMIOCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B13370917.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13370944.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
![6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370962.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)
![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline](/img/structure/B13370976.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13371001.png)
